7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one
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Overview
Description
7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions. This reaction forms the chromen-2-one scaffold, which serves as the backbone for further functionalization.
Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate Lewis acid catalyst.
Attachment of the 2-(2,6-Dimethylmorpholino)ethoxy Group: The final step involves the nucleophilic substitution of the chromen-2-one derivative with 2-(2,6-dimethylmorpholino)ethanol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino and methoxy groups, using appropriate nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Signal Transduction Pathways: Influencing key signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:
7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one: Lacks the morpholinoethoxy group, resulting in different biological activities and properties.
7-(2-(2,6-Dimethylmorpholino)ethoxy)-3-phenyl-2H-chromen-2-one: Lacks the methoxy group on the phenyl ring, which may affect its reactivity and biological activity.
7-(2-(2,6-Dimethylmorpholino)ethoxy)-3-(4-hydroxyphenyl)-2H-chromen-2-one: Contains a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.
Properties
IUPAC Name |
7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-3-(4-methoxyphenyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-16-14-25(15-17(2)29-16)10-11-28-21-9-6-19-12-22(24(26)30-23(19)13-21)18-4-7-20(27-3)8-5-18/h4-9,12-13,16-17H,10-11,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQNIAKOOPMYBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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